molecular formula C19H22N4O3S B3011388 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate CAS No. 868219-43-6

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate

Cat. No. B3011388
CAS RN: 868219-43-6
M. Wt: 386.47
InChI Key: MQLUSDMCBIPKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

1,2,4-Triazole derivatives are prominent in the pharmaceutical industry due to their therapeutic potential. They exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties . For instance, certain triazole derivatives have shown promising cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drugs .

Organic Synthesis

The triazole ring serves as a versatile intermediate in organic synthesis. It can act as a scaffold for the construction of more complex molecules. The click chemistry approach, which often involves triazoles, is a popular method for creating diverse chemical libraries for screening in drug development .

Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties. For example, they can improve the thermal stability of polymers or confer novel attributes like self-healing or electrical conductivity. This makes them useful in materials science and engineering applications .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding, triazoles are useful in supramolecular chemistry. They can form host-guest complexes and are used in the design of molecular recognition systems, which have implications in sensing and catalysis .

Bioconjugation and Chemical Biology

In bioconjugation, triazoles can link biomolecules to other chemical entities without disrupting biological function. This is crucial for creating targeted drug delivery systems, diagnostic agents, and tools for probing biological systems .

Fluorescent Imaging

Triazole derivatives can act as fluorescent probes due to their electronic properties. They are used in imaging techniques to study biological processes at the molecular level, providing insights into cell biology and disease pathology .

properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-3-5-13(6-4-12)15(16-17(24)23-19(27-16)20-11-21-23)22-9-7-14(8-10-22)18(25)26-2/h3-6,11,14-15,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLUSDMCBIPKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate

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